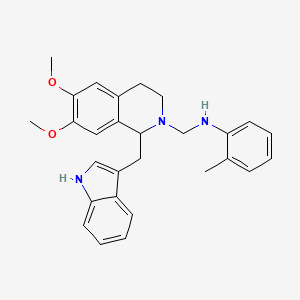
6,7-Dimethoxy-1-(3-indolylmethyl)-2-((o-toluidino)methyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Dimethoxy-1-(3-indolylmethyl)-2-((o-toluidino)methyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C28H31N3O2 and its molecular weight is 441.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6,7-Dimethoxy-1-(3-indolylmethyl)-2-((o-toluidino)methyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including two methoxy groups and various nitrogen-containing moieties, suggest diverse biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C28H31N3O2. The compound consists of:
- Isoquinoline ring : Modified at positions 6 and 7 with methoxy groups.
- Indole moiety : Present at position 1.
- Toluidine substitution : Located at position 2.
This structural arrangement contributes to its pharmacological properties and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the tetrahydroisoquinoline core followed by functionalization at the indole and toluidine positions. Detailed methodologies can be found in specialized literature on organic synthesis techniques.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on K562 cell lines. Notably, derivatives displayed IC50 values comparable to established chemotherapeutics like verapamil . The compound's ability to reverse multidrug resistance in cancer cells is particularly noteworthy.
- Neuroprotective Properties : Compounds in this class have shown promise in neuroprotection studies due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
- Antimicrobial Effects : Preliminary evaluations suggest potential antimicrobial activity against various pathogens, although further studies are needed to elucidate specific mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Interaction studies indicate that this compound may bind to various receptors involved in neurotransmission and cell signaling pathways.
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes related to cancer progression and microbial metabolism .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cytotoxicity in Cancer Cells : A series of derivatives were synthesized and tested for cytotoxicity against K562/A02 cells. Compounds 6e and 7c demonstrated IC50 values of 0.66 μM and 0.96 μM respectively, indicating strong potential for further development as anticancer agents .
- Neuroprotective Evaluation : In vivo studies have shown that related tetrahydroisoquinoline derivatives can protect neuronal cells from apoptosis induced by oxidative stressors.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Structure | Exhibits similar anticancer properties; studied for receptor interactions. |
| 6-Methoxy-1-(3-indolylmethyl)-tetrahydroisoquinoline | Structure | Lacks one methoxy group; different pharmacological profile observed. |
| 6-Methoxy-1-(4-methoxybenzyl)-tetrahydroisoquinoline | Structure | Variation in substituents affects solubility and receptor interactions. |
Properties
CAS No. |
84218-41-7 |
|---|---|
Molecular Formula |
C28H31N3O2 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-2-methylaniline |
InChI |
InChI=1S/C28H31N3O2/c1-19-8-4-6-10-24(19)30-18-31-13-12-20-15-27(32-2)28(33-3)16-23(20)26(31)14-21-17-29-25-11-7-5-9-22(21)25/h4-11,15-17,26,29-30H,12-14,18H2,1-3H3 |
InChI Key |
GSTJTDPFWIZFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCN2CCC3=CC(=C(C=C3C2CC4=CNC5=CC=CC=C54)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















